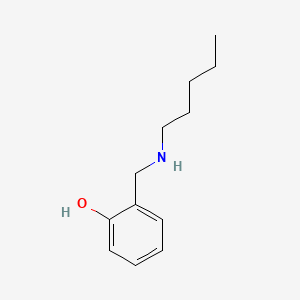

Phenol, 2-((pentylamino)methyl)-

Description

Significance of Phenolic Mannich Bases in Contemporary Organic Chemistry Research

Phenolic Mannich bases are a significant area of focus in modern organic chemistry due to their versatile synthesis and wide-ranging potential applications. The Mannich reaction itself is a powerful tool, allowing for the introduction of an amino group, which can significantly alter the biological and chemical properties of the parent phenol (B47542) molecule. ontosight.ai This modification can lead to the creation of novel compounds with tailored functionalities.

The research interest in these compounds stems from their demonstrated biological activities, including antimicrobial, antioxidant, and enzyme-inhibiting properties. ontosight.aitandfonline.comnih.gov The ability to synthesize a diverse library of these compounds by varying the phenol, amine, and aldehyde components in the Mannich reaction makes them attractive for developing new therapeutic agents and other functional materials. tandfonline.comjyoungpharm.org

Overview of the Research Landscape Pertaining to Aminomethylated Phenols

The research landscape for aminomethylated phenols, including analogues of 2-((pentylamino)methyl)phenol, is broad and dynamic. Scientists are actively exploring their potential in various fields. Key areas of investigation include their synthesis, structural characterization, and evaluation of their biological activities.

Synthesis: The synthesis of phenolic Mannich bases is a well-established process, often involving the reaction of a phenol, a primary or secondary amine, and formaldehyde (B43269). google.com Variations in this reaction allow for the creation of a wide array of derivatives. For instance, studies have reported the synthesis of mono and bis-Mannich bases derived from various phenols and amines. nih.gov

Biological Activity: A significant portion of the research focuses on the biological properties of these compounds.

Antimicrobial and Antifungal Activity: Phenolic derivatives are known for their antimicrobial and antifungal properties, making them candidates for pharmaceutical applications. ontosight.ai Studies have shown that the introduction of an aminomethyl group can enhance the antimicrobial activity of the parent phenol. nih.govnih.gov For example, certain phenolic Mannich bases have shown significant activity against bacteria like E. coli. researchgate.net

Antioxidant Activity: The phenolic hydroxyl group is a key contributor to antioxidant activity. Research has shown that Mannich base derivatives of various phenolic compounds, such as dehydrozingerone (B89773) and vanillic acid, can exhibit enhanced antioxidant properties compared to the parent compounds. jyoungpharm.orgrasayanjournal.co.in

Enzyme Inhibition: Phenolic Mannich bases have been investigated as inhibitors of various enzymes. researchgate.net For example, they have been studied for their inhibitory effects on carbonic anhydrase isoenzymes, which are involved in several physiological processes. tandfonline.comtandfonline.comnih.gov

Anticancer Research: Some aminophenol analogues have been synthesized and evaluated for their anticancer activities against various cancer cell lines. nih.gov The length of the alkyl chain attached to the aminophenol has been shown to influence their potency. nih.gov

The following interactive table summarizes some of the research findings on the biological activities of phenolic Mannich bases:

| Compound Type | Biological Activity Investigated | Key Findings | References |

| Phenolic Mannich Bases | Carbonic Anhydrase Inhibition | Some compounds showed inhibitory effects on human carbonic anhydrase I and II. | tandfonline.comtandfonline.comnih.govnih.gov |

| Mannich bases of Dehydrozingerone | Anti-inflammatory and Antioxidant | Derivatives showed higher antioxidant activity than the parent compound. | jyoungpharm.org |

| Mannich bases of Vanillic Acid | Antioxidant | Mannich bases enhanced the free-radical scavenging activity. | rasayanjournal.co.inresearchgate.net |

| Mannich bases of Ferulic Acid | Tyrosinase Inhibition and Antioxidant | Derivatives showed higher antioxidant activity than the parent compound. | ekb.eg |

| Aminophenol Analogues | Anticancer | Activity was dependent on the length of the alkyl chain attached to the aminophenol. | nih.gov |

| 2-[(Methylamino)methyl]phenol | Antibacterial (against S. aureus) | Showed potential in controlling Staphylococcus aureus. | researchgate.net |

Structure

3D Structure

Properties

CAS No. |

76128-88-6 |

|---|---|

Molecular Formula |

C12H19NO |

Molecular Weight |

193.28 g/mol |

IUPAC Name |

2-[(pentylamino)methyl]phenol |

InChI |

InChI=1S/C12H19NO/c1-2-3-6-9-13-10-11-7-4-5-8-12(11)14/h4-5,7-8,13-14H,2-3,6,9-10H2,1H3 |

InChI Key |

YPAQYHCBPYDPLY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCNCC1=CC=CC=C1O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Phenol, 2 Pentylamino Methyl

Electrophilic Aromatic Substitution Reactivity of the Phenolic Moiety

Nitration Studies on Aminomethylated Phenols

The nitration of aromatic compounds is a cornerstone of organic synthesis, and its application to phenols has been extensively studied. The regiochemical outcome of nitrating Phenol (B47542), 2-((pentylamino)methyl)-, is dictated by the powerful activating and ortho-, para-directing effect of the hydroxyl group, which generally overrides the influence of the aminoalkyl substituent. Under the acidic conditions typical for nitration, the secondary amine of the side chain would be protonated, forming an ammonium (B1175870) ion. A protonated aminomethyl group would act as a deactivating, meta-directing group. However, the hydroxyl group's strong activating nature remains the dominant directorial influence.

Electrophilic attack by the nitronium ion (NO₂⁺) is therefore directed to the positions ortho and para to the hydroxyl group, namely the C4 and C6 positions. The steric bulk of the 2-((pentylamino)methyl)- group can be expected to influence the ratio of the resulting isomers, with substitution at the less hindered C4 position often being favored over the C6 position.

The choice of nitrating agent and reaction conditions significantly impacts both the yield and the regioselectivity of the reaction. dergipark.org.tr Traditional methods using nitric acid in sulfuric acid can lead to oxidation and the formation of tarry by-products, although modifications can improve yields of mononitrated products. sciencemadness.orggoogle.com Milder and more selective nitrating systems, such as metal nitrates in organic solvents, have been developed to afford better control over the reaction. dergipark.org.tr For instance, copper(II) nitrate (B79036) in acetone (B3395972) has been shown to favor the formation of the para-nitrophenol isomer.

Table 1: Nitration Conditions and Potential Products for Aminomethylated Phenols

| Nitrating System | Typical Conditions | Anticipated Major Products for Phenol, 2-((pentylamino)methyl)- | Reference |

|---|---|---|---|

| HNO₃ / H₂SO₄ | Low temperature (e.g., 0-20°C) | Mixture of 2-((pentylamino)methyl)-4-nitrophenol and 2-((pentylamino)methyl)-6-nitrophenol | sciencemadness.orgstackexchange.com |

| Cu(NO₃)₂ · 3H₂O in Acetone | Room temperature | Predominantly 2-((pentylamino)methyl)-4-nitrophenol | |

| NH₄NO₃ / KHSO₄ in Acetonitrile | Reflux | High regioselectivity for ortho-nitration in many phenols, suggesting potential for 2-((pentylamino)methyl)-6-nitrophenol formation. | dergipark.org.tr |

Halogenation Reactions and Their Regioselectivity on the Phenolic Ring

The halogenation of Phenol, 2-((pentylamino)methyl)- is another important electrophilic aromatic substitution. The regioselectivity is again primarily controlled by the ortho-, para-directing hydroxyl group, targeting the C4 and C6 positions. The reaction's outcome is highly dependent on the solvent and the halogenating agent used. stackexchange.com

In polar, protic solvents like water, phenol ionizes to the highly activated phenoxide ion, which can lead to rapid polysubstitution. stackexchange.com For example, reaction with bromine water typically yields the 2,4,6-tribrominated product for phenol itself. stackexchange.com For the subject compound, this could lead to the formation of 4,6-dibromo-2-((pentylamino)methyl)phenol.

To achieve selective mono-halogenation, less polar solvents such as carbon disulfide (CS₂) or chlorinated hydrocarbons are employed. stackexchange.com In these solvents, ionization of the phenol is suppressed, leading to a more controlled reaction where the para-substituted product is often favored due to reduced steric hindrance. stackexchange.com Reagents like N-Bromosuccinimide (NBS) are also effective for selective mono-bromination, and the addition of an acid catalyst can promote ortho-bromination specifically. nih.gov

Table 2: Halogenation Conditions and Regioselectivity for Phenolic Compounds

| Halogenating System | Solvent | Anticipated Major Product(s) for Phenol, 2-((pentylamino)methyl)- | Reference |

|---|---|---|---|

| Br₂ | Water (polar) | 4,6-Dibromo-2-((pentylamino)methyl)phenol | stackexchange.com |

| Br₂ | Carbon Disulfide (CS₂) (non-polar) | Mixture of 4-bromo- and 6-bromo-2-((pentylamino)methyl)phenol, with the 4-bromo isomer likely predominating. | stackexchange.com |

| Cl₂ / HCl | Aqueous HCl | Mixture of chlorinated isomers, likely at the 4- and 6-positions. | google.com |

| N-Bromosuccinimide (NBS) / p-TsOH | Methanol | Selective formation of 6-bromo-2-((pentylamino)methyl)phenol. | nih.gov |

Transformations Involving the Aminoalkyl Side Chain

The aminoalkyl side chain offers a secondary site for chemical modification, distinct from the reactions on the phenolic ring.

Nucleophilic Additions and Substitutions at the Aminoalkyl Group

The secondary amine in the side chain is nucleophilic due to the lone pair of electrons on the nitrogen atom. While it does not undergo nucleophilic addition in the same manner as a carbonyl group, it readily participates in nucleophilic substitution reactions where it acts as the nucleophile. fiveable.me

A primary example is N-alkylation, where the amine attacks an alkyl halide to form a tertiary amine. Repetition of this process can lead to the formation of a quaternary ammonium salt. Another key reaction is N-acylation, where the amine attacks an acylating agent, such as an acid chloride or anhydride, to form a stable amide derivative. These reactions represent fundamental transformations of the aminoalkyl group.

Table 3: Reactions at the Aminoalkyl Side Chain

| Reaction Type | Reagent | Product Functional Group | General Principle Reference |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Tertiary Amine / Quaternary Ammonium Salt | fiveable.me |

| N-Acylation | Acid Chloride (e.g., Acetyl Chloride) or Anhydride | Amide | fiveable.me |

Functional Group Interconversions of the Secondary Amine Moiety

Beyond simple alkylation or acylation, the secondary amine moiety can be transformed into other functional groups, significantly altering the molecule's properties. These interconversions are a staple of synthetic organic chemistry. fiveable.me

Oxidation of the secondary amine can yield different products depending on the reagents used. Mild oxidation can lead to the formation of an imine or a more stable nitrone. Conversion to an amide via acylation, as mentioned previously, is one of the most common and robust functional group interconversions. fiveable.me It is also possible to convert the amine into a better leaving group, for instance by converting it to a tosylate or mesylate derivative after acylation and reduction, although this is a multi-step process. ub.edu Biocatalytic methods, employing enzymes like amine dehydrogenases, also offer pathways for the interconversion of amines and other functional groups like alcohols, representing a growing field in green chemistry. researchgate.net

Table 4: Functional Group Interconversions of the Secondary Amine

| Starting Group | Reagent/Process | Resulting Functional Group | General Principle Reference |

|---|---|---|---|

| Secondary Amine | Oxidizing Agent (e.g., H₂O₂) | Nitrone | fiveable.me |

| Secondary Amine | Acylating Agent (e.g., Acetic Anhydride) | Amide | fiveable.me |

| Secondary Amine | Further Alkylation (e.g., CH₃I) | Tertiary Amine | fiveable.me |

| Secondary Amine | Enzymatic (e.g., Amine Dehydrogenase) | Various (part of cascade synthesis) | researchgate.net |

Coordination Chemistry and Ligand Properties of Phenol, 2 Pentylamino Methyl

Principles of Ligand Design for Phenolic Aminomethyl Systems

The design of ligands is a crucial aspect of coordination chemistry, as the structure of the ligand dictates the geometry, stability, and reactivity of the resulting metal complex. Phenolic aminomethyl ligands, such as Phenol (B47542), 2-((pentylamino)methyl)-, are bidentate N,O-donor ligands. The primary coordinating sites are the deprotonated phenolic oxygen and the nitrogen atom of the aminomethyl group.

The presence of both a "hard" oxygen donor and a "softer" nitrogen donor allows these ligands to form stable complexes with a wide range of metal ions. The substituent on the amine nitrogen, in this case, a pentyl group, plays a significant role in the properties of the ligand and its complexes. The steric bulk of the pentyl group can influence the coordination geometry around the metal center, potentially preventing the formation of highly crowded coordination spheres. Furthermore, the electron-donating nature of the alkyl group can modulate the basicity of the nitrogen atom and, consequently, the strength of the metal-nitrogen bond.

The design of these ligands often involves a straightforward Mannich-type reaction, which allows for a high degree of tunability. By varying the starting phenol, amine, and aldehyde, a vast library of ligands with different steric and electronic properties can be synthesized, enabling the targeted design of metal complexes with specific characteristics.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with phenolic aminomethyl ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent is critical and can influence the final structure of the complex. Characterization of the resulting complexes is carried out using a variety of spectroscopic and analytical techniques.

Complexation with Transition Metals (e.g., Copper(II), Manganese(I))

Transition metals, with their partially filled d-orbitals, readily form complexes with phenolic aminomethyl ligands.

Copper(II) Complexes: The synthesis of Copper(II) complexes with related ligands is well-documented. rsc.org Typically, a solution of a copper(II) salt, such as copper(II) perchlorate (B79767) hexahydrate, is added to a solution of the ligand in a solvent like methanol. rsc.org The reaction is often carried out with the addition of a weak base, like triethylamine, to facilitate the deprotonation of the phenolic hydroxyl group. rsc.org The resulting complexes can be characterized by techniques such as Fourier-transform infrared (FTIR) spectroscopy, which can confirm the coordination of the phenolic oxygen and the amino nitrogen to the copper center through shifts in their respective vibrational frequencies. UV-visible spectroscopy is also employed to study the d-d electronic transitions of the copper(II) ion in the complex. researchgate.net

Manganese(I) Complexes: The coordination chemistry of manganese in its lower oxidation states, such as Mn(I), with phenolic ligands is an area of active research. nih.govnih.gov The synthesis of such complexes can be more intricate, sometimes involving the protonation of a pre-formed manganese-phenolate complex. nih.gov For instance, a known potassium phenolate (B1203915) manganese(I) carbonyl complex can be protonated to yield a neutral Mn(I) complex where the phenol is coordinated. nih.gov Characterization of these complexes often involves a combination of FTIR, NMR, and UV-vis spectroscopy to elucidate their structure and bonding. nih.gov The stability of these Mn(I)-phenol complexes can be limited, and they may undergo decomposition over time. nih.govnih.gov

Formation of Coordination Compounds with Lanthanide Metal Ions

Lanthanide ions, characterized by their large ionic radii and preference for hard donor atoms, also form complexes with phenolic aminomethyl ligands. The synthesis of lanthanide complexes with related N,O-donor ligands often involves the reaction of a lanthanide(III) salt, such as a nitrate (B79036) or chloride, with the ligand in a suitable solvent. nih.gov

The resulting complexes can exhibit a range of coordination numbers, often high, and can be mononuclear or form polynuclear assemblies. nih.gov The flexibility of the aminomethyl sidearm allows the ligand to accommodate the coordination preferences of different lanthanide ions. Characterization of these complexes typically includes elemental analysis, FTIR spectroscopy to confirm ligand coordination, and in some cases, luminescence spectroscopy, as many lanthanide ions are luminescent. nih.gov

Synthesis of Polynuclear Organometallic Complexes (e.g., Lithium Complexes)

The phenolate oxygen of these ligands has a propensity to bridge between two metal centers, leading to the formation of polynuclear complexes. This is particularly relevant in organometallic chemistry.

Lithium Complexes: The synthesis of polynuclear lithium complexes with related ligands has been explored. These can be synthesized by reacting the ligand with an organolithium reagent or a lithium alkoxide. The resulting structures can be complex, often forming ladder or cubane-type arrangements where the lithium ions are bridged by the phenolate oxygen atoms. The synthesis of bimetallic lanthanide-alkali metal complexes stabilized by aminophenoxy ligands has also been reported, highlighting the versatility of these ligands in forming heterometallic polynuclear structures. rsc.org These complexes are typically characterized by single-crystal X-ray diffraction to determine their intricate solid-state structures.

Elucidation of Coordination Modes and Geometric Structures

Determining the precise way a ligand binds to a metal ion (coordination mode) and the resulting three-dimensional arrangement of atoms (geometric structure) is fundamental to understanding the properties of a complex.

X-ray Crystallography for Solid-State Structural Determination

For copper(II) complexes with related N,O-donor ligands, X-ray crystallography has revealed a variety of coordination geometries, including square planar and square pyramidal. rsc.org In a typical square pyramidal geometry, the copper(II) ion is coordinated to the N,O-donor ligand and other co-ligands in the basal plane, with another ligand occupying the apical position. rsc.org The distortion from ideal geometries can be quantified using parameters such as the τ index for five-coordinate complexes. rsc.org

The data obtained from X-ray crystallography is invaluable for understanding the structure-property relationships in these coordination compounds.

Interactive Data Table: Crystallographic Data for a Representative Copper(II) Complex with a Related Ligand

Below is a table summarizing key crystallographic data for a representative mixed-ligand copper(II) complex containing a phenolic-type ligand, [Cu(terpy)(mq)]ClO4, where H(mq) is 2-methyl-8-hydroxyquinoline and terpy is 2,2′:6′,2′′-terpyridine.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Cu-N1 Bond Length (Å) | 2.039(2) |

| Cu-N2 Bond Length (Å) | 1.957(2) |

| Cu-N3 Bond Length (Å) | 2.033(2) |

| Cu-O1 Bond Length (Å) | 1.942(2) |

| Cu-N4 Bond Length (Å) | 2.228(2) |

| Coordination Geometry | Distorted Square Pyramidal |

| τ Value | 0.16 |

Data sourced from a study on a related copper(II) complex.

Spectroscopic Signatures of Metal-Ligand Interactions (NMR, IR, UV-Vis)

The formation of metal complexes with Phenol, 2-((pentylamino)methyl)- results in distinct changes in its spectroscopic properties. These changes serve as signatures of the metal-ligand interaction and provide valuable insights into the coordination environment and the nature of the bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are powerful tools for elucidating the structural details of these complexes in solution. Upon coordination to a metal ion, the chemical shifts of the protons and carbons near the donor atoms are significantly affected. For instance, the proton of the phenolic hydroxyl group often disappears from the spectrum upon deprotonation and coordination to the metal. Furthermore, the protons of the methylene (B1212753) bridge (-CH₂-) and those on the carbon atoms adjacent to the amino group typically experience downfield shifts due to the electron-withdrawing effect of the metal center.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the coordination of the phenolic oxygen and the amino nitrogen to the metal ion. The free ligand exhibits a broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic group. Upon complexation and deprotonation, this band disappears. Concurrently, new bands may appear at lower frequencies (typically 400-600 cm⁻¹) which are attributed to the M-O and M-N stretching vibrations, providing direct evidence of bond formation between the metal and the ligand's donor atoms. The C=C stretching vibrations of the aromatic ring may also shift upon coordination.

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of Phenol, 2-((pentylamino)methyl)- complexes provide information about the electronic transitions within the molecule. The ligand itself typically shows absorptions in the UV region due to π→π* and n→π* transitions within the benzene (B151609) ring and non-bonding electrons on the oxygen and nitrogen atoms. Upon complexation with a metal ion, new absorption bands may appear, often in the visible region. These new bands can be assigned to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions, or in the case of transition metals, to d-d electronic transitions. The position and intensity of these bands are sensitive to the identity of the metal ion and the geometry of the resulting complex.

| Spectroscopic Technique | Key Observational Changes Upon Metal Coordination | Inferred Structural Information |

| ¹H NMR | Disappearance of the phenolic -OH proton signal; Downfield shift of protons adjacent to N and O donor atoms. | Deprotonation of the hydroxyl group; Coordination of both nitrogen and oxygen to the metal center. |

| IR Spectroscopy | Disappearance of the broad O-H stretching band; Appearance of new M-O and M-N stretching bands at lower frequencies. | Direct evidence of the deprotonated phenolic oxygen and the amino nitrogen binding to the metal ion. |

| UV-Vis Spectroscopy | Appearance of new absorption bands (LMCT, MLCT, or d-d transitions); Shifts in the ligand's intrinsic π→π* and n→π* bands. | Information on the electronic structure of the complex, the nature of the metal-ligand bonding, and the coordination geometry. |

Metal-Induced Chemical Phenomena

The coordination of a metal ion to Phenol, 2-((pentylamino)methyl)- can profoundly influence the reactivity of the ligand itself. The metal center can act as a Lewis acid, polarizing the ligand and altering the properties of its functional groups.

The presence of both a proton-donating/accepting site (the phenol/phenolate group) and a redox-active center (the coordinated metal ion) in complexes of Phenol, 2-((pentylamino)methyl)- makes them potential candidates for studying proton-coupled electron transfer (PCET) processes. PCET is a fundamental reaction mechanism in which both a proton and an electron are transferred, often in a concerted manner. In these complexes, the oxidation of the metal center can be coupled to the deprotonation of the phenolic hydroxyl group, or conversely, the reduction of the metal can be coupled to protonation. The specific pathway and mechanism of PCET would depend on the redox potentials of the metal center and the pKa of the coordinated ligand, and can be investigated using techniques such as cyclic voltammetry in conjunction with spectroscopic methods.

Applications in Catalysis and Polymer Science

Catalytic Activity in Organic Transformations

The strategic placement of the hydroxyl and aminomethyl groups in Phenol (B47542), 2-((pentylamino)methyl)- allows it to function as a bidentate ligand, coordinating with metal centers to form stable complexes. These complexes can exhibit significant catalytic activity in various organic transformations.

Biomimetic Oxidative Catalysis by Metal Complexes of Phenolic Aminomethyl Ligands

Metal complexes of phenolic aminomethyl ligands are of great interest in the field of biomimetic catalysis, where they are designed to mimic the active sites of metalloenzymes. researchgate.net These synthetic complexes can provide valuable insights into the mechanisms of biological processes and serve as efficient catalysts for challenging chemical reactions. The design of such biomimetic complexes often involves creating a specific coordination environment around the metal ion that replicates the key features of an enzyme's active site. researchgate.net

The aminomethylphenol moiety, such as that in Phenol, 2-((pentylamino)methyl)-, can coordinate to a metal ion through the phenolate (B1203915) oxygen and the amino nitrogen, forming a stable chelate ring. This coordination can influence the redox potential of the metal center and provide a specific geometry for substrate binding, mimicking the enzymatic environment. researchgate.netresearchgate.net For instance, copper complexes of ligands structurally similar to Phenol, 2-((pentylamino)methyl)- have been investigated for their catechol oxidase and phenoxazinone synthase-like activities. researchgate.net These enzymes catalyze the oxidation of catechols and o-aminophenols, respectively, and the synthetic complexes can serve as models to understand their function. The catalytic cycle of such a biomimetic oxidation is proposed to involve the coordination of the substrate to the metal center, followed by electron transfer and subsequent product formation.

| Ligand Type | Metal Ion | Catalytic Reaction | Reference |

| Phenolic Aminomethyl | Copper(II) | Catechol Oxidation | researchgate.net |

| Phenolic Aminomethyl | Copper(II) | o-Aminophenol Oxidation | researchgate.net |

Photocatalytic Applications for the Amination of Phenolic Substrates

Photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling a wide range of chemical transformations under mild conditions. nih.gov The photocatalytic amination of phenols is a particularly valuable reaction for the synthesis of anilines and their derivatives, which are important intermediates in the pharmaceutical and materials industries. While direct photocatalytic studies on Phenol, 2-((pentylamino)methyl)- are not extensively documented, the general principles of photocatalytic amination of phenolic substrates can be applied.

In a typical photocatalytic cycle for the amination of a phenol, a photosensitizer absorbs light and transfers energy to the phenolic substrate, which can then undergo a reaction with an amine. Alternatively, the photocatalyst can engage in an electron transfer process with the phenol to generate a reactive intermediate that subsequently reacts with the amine. The presence of the aminomethyl group in Phenol, 2-((pentylamino)methyl)- could potentially influence its reactivity in such photocatalytic systems, for example, by acting as an internal base or by coordinating with the photocatalyst. Recent studies have demonstrated the use of photocatalysis for the modification of amino acids, highlighting the broad applicability of this technique. nih.gov

Palladium-Catalyzed Alkene Functionalization Mediated by Phenol Derivatives

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. mdpi.comnih.gov Phenol derivatives can play a crucial role in these transformations, often acting as directing groups or ligands that modulate the reactivity and selectivity of the palladium catalyst. researchgate.net The hydroxyl group of a phenol can coordinate to the palladium center, directing the catalytic functionalization to a specific position on the aromatic ring or on a tethered alkene.

In the context of alkene functionalization, a phenolic directing group can facilitate reactions such as the Heck reaction or Suzuki-Miyaura coupling by bringing the palladium catalyst and the alkene into close proximity within the transition state. nih.govnih.gov While specific examples employing Phenol, 2-((pentylamino)methyl)- as a ligand or directing group are not widely reported, its structural features suggest potential applications in this area. The aminomethyl group could provide an additional coordination site for the palladium catalyst, potentially leading to unique reactivity or selectivity. The use of aminomethylphenol-modified nanoparticles as carriers for palladium catalysts in Suzuki coupling reactions has been demonstrated, showcasing the utility of this ligand motif in supporting catalytically active metal centers. researchgate.netresearchgate.net

| Catalytic System | Reaction Type | Substrate | Product | Reference |

| Pd Nanoparticles on Aminomethylphenol-modified Support | Suzuki Coupling | Aryl Halide, Boronic Acid | Biaryl | researchgate.net |

| Palladium(II) with Amine Ligands | Cross-Coupling | Alkenylboron compound, Olefin | Diene | nih.gov |

Role in Polymer Chemistry

The bifunctional nature of Phenol, 2-((pentylamino)methyl)-, containing both a reactive phenolic hydroxyl group and a secondary amine, makes it a suitable monomer or precursor for the synthesis of various polymers.

Application as Monomers in Condensation Polymerization Processes

Condensation polymerization is a process in which monomers combine to form a polymer with the concurrent elimination of a small molecule, such as water. libretexts.orgsavemyexams.com Phenol, 2-((pentylamino)methyl)- is a classic example of a monomer that can undergo condensation polymerization to form polybenzoxazines. google.comkpi.uanih.gov Polybenzoxazines are a class of high-performance phenolic resins that exhibit excellent thermal stability, mechanical properties, and low water absorption. nih.govwikipedia.org

The synthesis of polybenzoxazines from aminomethylphenols typically involves a thermally activated ring-opening polymerization of a benzoxazine (B1645224) precursor. kpi.uanih.gov The benzoxazine monomer can be formed in situ from the reaction of the aminomethylphenol with an additional equivalent of formaldehyde (B43269). researchgate.net During the curing process, the oxazine (B8389632) ring opens, leading to the formation of a highly cross-linked network structure. The pentyl group on the nitrogen atom in Phenol, 2-((pentylamino)methyl)- would be incorporated into the polymer backbone, influencing the properties of the resulting polybenzoxazine, such as its flexibility and solubility. The general reaction for the formation of a polybenzoxazine from a phenolic compound, a primary amine, and formaldehyde is a well-established process. google.comkpi.ua

Contributions to Thermosetting Polymer Formulations

Thermosetting polymers are materials that are cured or hardened into a solid, infusible, and insoluble network structure. wikipedia.orgyoutube.com Phenol, 2-((pentylamino)methyl)- and related aminomethylphenols can be valuable components in thermosetting polymer formulations, acting as curing agents, accelerators, or modifiers. researchgate.netgoogle.com

In epoxy resin formulations, for example, the secondary amine and the phenolic hydroxyl group of Phenol, 2-((pentylamino)methyl)- can both react with the epoxide rings, leading to a highly cross-linked and rigid network. The aminomethyl group can initiate the polymerization of the epoxy resin, while the phenolic hydroxyl can act as a co-curing agent or accelerator. The incorporation of such Mannich bases into thermoset formulations can improve properties such as thermal stability, chemical resistance, and adhesion. researchgate.net Furthermore, aminomethylphenols can be used to modify traditional phenolic resins, enhancing their processability and performance. researchgate.net The use of Mannich condensates of phenols, formaldehyde, and alkanolamines in the preparation of polyurethane foams is another example of the application of this class of compounds in thermosetting polymers. google.com

| Thermosetting Resin | Role of Aminomethylphenol | Resulting Property Enhancement | Reference |

| Epoxy Resins | Curing Agent/Accelerator | Increased Cross-linking, Thermal Stability | researchgate.net |

| Phenolic Resins | Modifier | Improved Processability and Performance | researchgate.net |

| Polyurethane Foams | Polyol Precursor | Modified Reactivity and Viscosity | google.com |

Due to the absence of specific research on the corrosion inhibition properties of the chemical compound "Phenol, 2-((pentylamino)methyl)-" within the public domain and scientific literature, a detailed article focusing solely on this specific molecule's applications in catalysis, polymer science, and particularly its corrosion inhibition mechanisms, cannot be generated at this time.

However, it is pertinent to note that this compound belongs to a class of organic molecules known as Mannich bases. Mannich bases, which are synthesized from a phenol, an amine (in this case, pentylamine), and formaldehyde, are widely recognized for their potential as corrosion inhibitors. Research on structurally similar phenolic Mannich bases has demonstrated their effectiveness in protecting various metals, such as steel, from corrosion in acidic environments.

These related studies indicate that phenolic Mannich bases typically function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. The inhibition efficiency and adsorption characteristics are influenced by the molecular structure of the specific Mannich base, the nature of the metal, and the corrosive environment. Investigations into these related compounds often employ techniques such as electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization to evaluate their performance and elucidate the inhibition mechanism.

While a detailed analysis of "Phenol, 2-((pentylamino)methyl)-" is not possible, the general principles and findings from research on other phenolic Mannich bases could provide a foundational understanding of its expected behavior as a corrosion inhibitor. Future research dedicated specifically to "Phenol, 2-((pentylamino)methyl)-" would be necessary to establish its unique properties and applications in corrosion science.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides invaluable information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

For Phenol (B47542), 2-((pentylamino)methyl)- , ¹H NMR spectroscopy would be expected to reveal distinct signals for each unique proton. The aromatic protons on the phenolic ring would typically appear in the downfield region (δ 6.5-8.0 ppm), with their splitting patterns providing information about their substitution pattern. The methylene (B1212753) protons of the CH₂-N group would likely resonate as a singlet or a multiplet in the range of δ 3.5-4.5 ppm. The protons of the pentyl group would exhibit characteristic signals in the upfield region (δ 0.8-3.0 ppm), with their multiplicities determined by the number of adjacent protons.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbon atoms of the aromatic ring would be observed in the δ 110-160 ppm range, with the carbon bearing the hydroxyl group appearing at the lower end of this range. The methylene carbon of the CH₂-N group would be expected around δ 40-60 ppm, while the carbons of the pentyl chain would resonate in the upfield region (δ 10-40 ppm).

Hypothetical ¹H NMR Data for Phenol, 2-((pentylamino)methyl)-

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.20-6.80 | m | 4H | Ar-H |

| 3.85 | s | 2H | Ar-CH₂-N |

| 2.60 | t | 2H | N-CH₂-(CH₂)₃-CH₃ |

| 1.55 | m | 2H | N-CH₂-CH₂-(CH₂)₂-CH₃ |

| 1.30 | m | 4H | N-(CH₂)₂-(CH₂)₂-CH₃ |

| 0.90 | t | 3H | N-(CH₂)₄-CH₃ |

Hypothetical ¹³C NMR Data for Phenol, 2-((pentylamino)methyl)-

| Chemical Shift (δ, ppm) | Assignment |

| 155.0 | Ar-C-OH |

| 130.0-115.0 | Ar-C |

| 55.0 | Ar-CH₂-N |

| 49.0 | N-CH₂-(CH₂)₃-CH₃ |

| 31.0 | N-CH₂-CH₂-(CH₂)₂-CH₃ |

| 29.0 | N-(CH₂)₂-CH₂-CH₂-CH₃ |

| 22.5 | N-(CH₂)₃-CH₂-CH₃ |

| 14.0 | N-(CH₂)₄-CH₃ |

Infrared (IR) Spectroscopy for Functional Group Analysis and Vibrational Modes

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of Phenol, 2-((pentylamino)methyl)- would be expected to display several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group. The N-H stretching vibration of the secondary amine would likely appear as a weaker band in the same region. C-H stretching vibrations of the aromatic ring would be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching vibrations of the pentyl group would be found just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring would give rise to absorptions in the 1450-1600 cm⁻¹ region. The C-N stretching vibration would be expected in the 1000-1300 cm⁻¹ range.

Expected IR Absorption Bands for Phenol, 2-((pentylamino)methyl)-

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3200-3600 (broad) | O-H Stretch | Phenolic Hydroxyl |

| 3200-3500 (weak) | N-H Stretch | Secondary Amine |

| 3000-3100 | C-H Stretch | Aromatic |

| 2850-2960 | C-H Stretch | Aliphatic (Pentyl) |

| 1450-1600 | C=C Stretch | Aromatic Ring |

| 1000-1300 | C-N Stretch | Amine |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of UV and visible light. This technique is particularly useful for studying conjugated systems.

The UV-Vis spectrum of Phenol, 2-((pentylamino)methyl)- would be dominated by the electronic transitions of the phenolic chromophore. The phenol ring is a conjugated system, and the presence of the hydroxyl and aminomethyl substituents would influence the position and intensity of the absorption maxima (λmax). Typically, phenols exhibit two main absorption bands in the UV region. The primary band (π → π* transition) is expected to appear around 210-230 nm, while a secondary, weaker band (n → π* transition) would be observed at longer wavelengths, typically around 270-290 nm. The exact positions of these bands would be sensitive to the solvent used for the analysis.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

In the mass spectrum of Phenol, 2-((pentylamino)methyl)- , the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₁₂H₁₉NO). High-resolution mass spectrometry (HRMS) could be used to determine the exact mass with high precision, confirming the elemental composition.

The fragmentation of the molecular ion would provide valuable structural information. A common fragmentation pathway for this type of molecule would be the benzylic cleavage, resulting in the formation of a stable benzyl-type cation. Another likely fragmentation would involve the loss of the pentyl group.

Predicted Key Fragments in the Mass Spectrum of Phenol, 2-((pentylamino)methyl)-

| m/z | Fragment Ion |

| 193 | [M]⁺ |

| 122 | [M - C₅H₁₁]⁺ |

| 107 | [C₇H₇O]⁺ |

| 77 | [C₆H₅]⁺ |

X-ray Diffraction (XRD) for Precise Solid-State Structural Determination

X-ray Diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of Phenol, 2-((pentylamino)methyl)- can be grown, XRD analysis can provide a definitive structural determination.

The analysis of the diffraction pattern would yield precise bond lengths, bond angles, and torsion angles within the molecule. It would also reveal the packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding between the phenolic hydroxyl groups and the amine nitrogen atoms of adjacent molecules. This information is crucial for understanding the solid-state properties of the compound.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely employed to predict the geometric and electronic properties of phenolic compounds and their derivatives. DFT calculations can determine optimized molecular geometries, vibrational frequencies, and various electronic parameters that are key to understanding the reactivity of a molecule. researchgate.net

For phenolic Mannich bases, DFT studies often focus on the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). The MEP, for instance, provides a visual representation of the charge distribution on the molecule, highlighting the regions that are rich or poor in electrons and thus susceptible to electrophilic or nucleophilic attack. In related aminonitroimidazoles, DFT calculations at the B3LYP/aug-cc-pVDZ level have been used to explore geometric and electronic structures, which in turn helps in understanding the stability and sensitivity of these compounds. nih.gov

Molecular Dynamics (MD) Simulations for Modeling Adsorption Behavior and Interfacial Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. MD simulations allow researchers to model the behavior of complex systems over time, providing valuable insights into processes such as adsorption and interfacial interactions. reading.ac.ukresearchgate.net For phenolic compounds, MD simulations have been instrumental in understanding their adsorption from aqueous solutions onto various surfaces, including activated carbon and clay minerals like kaolinite. reading.ac.ukchemrxiv.orgresearchgate.net

These simulations can reveal the mechanism of adsorption, identifying the key driving forces, such as van der Waals interactions, hydrogen bonds, and electrostatic interactions. jim.org.cn For example, a study on the adsorption of phenol (B47542) on graphene oxide showed that hydrophobic properties were a primary driver for adsorption, with adsorption energies calculated to be in the range of 19.31 kJ/mol. jim.org.cn By simulating the interactions between Phenol, 2-((pentylamino)methyl)- and a given surface, one could predict its efficacy as a corrosion inhibitor or its environmental fate as a pollutant.

Prediction and Correlation of Quantum Chemical Parameters

Quantum chemical calculations, particularly DFT, provide a suite of parameters that are correlated with the reactivity and stability of molecules. mdpi.com For phenolic Mannich bases, these parameters offer a quantitative basis for predicting their chemical behavior.

E_HOMO (Highest Occupied Molecular Orbital Energy): This parameter is associated with the electron-donating ability of a molecule. A higher E_HOMO value indicates a greater tendency to donate electrons to an acceptor.

E_LUMO (Lowest Unoccupied Molecular Orbital Energy): This parameter relates to the electron-accepting ability of a molecule. A lower E_LUMO value suggests a greater propensity to accept electrons.

Energy Gap (ΔE = E_LUMO - E_HOMO): The energy gap is a crucial indicator of molecular stability and reactivity. A larger energy gap implies higher stability and lower reactivity.

The following table presents representative quantum chemical parameters calculated for analogous phenolic and aminomethyl-substituted compounds using DFT methods.

| Parameter | Representative Value | Significance |

| E_HOMO | -5.0 to -6.5 eV | Indicates electron-donating capability. |

| E_LUMO | -0.5 to -2.0 eV | Indicates electron-accepting capability. |

| Energy Gap (ΔE) | 3.0 to 6.0 eV | Correlates with chemical stability and reactivity. |

| Dipole Moment (μ) | 2.0 to 5.0 Debye | Reflects the polarity and influences intermolecular forces. |

Note: These values are illustrative and are based on data for structurally similar compounds. The exact values for Phenol, 2-((pentylamino)methyl)- would require specific calculations.

Computational Modeling of Molecular Interactions with Biological Targets

Phenolic Mannich bases are recognized for their potential as biologically active compounds, including as enzyme inhibitors. researchgate.netnih.gov Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used to screen potential drug candidates by modeling their interaction with the active site of a biological target, such as an enzyme. researchgate.netresearchgate.net

For instance, molecular docking studies on phenolic Mannich base derivatives have been performed to evaluate their potential as inhibitors for enzymes like acetylcholinesterase and α-glycosidase. researchgate.net The docking scores obtained from these simulations provide an estimate of the binding affinity between the ligand (the Mannich base) and the protein. A more negative docking score generally indicates a stronger binding interaction. researchgate.net Such studies have successfully predicted the inhibitory potential of various Mannich bases, which were subsequently confirmed by experimental assays. nih.gov

Validation and Refinement of Experimental Findings Through Computational Methods

Computational methods serve as a powerful complement to experimental research. rsc.org Theoretical calculations can be used to validate experimental findings, provide explanations for observed phenomena, and guide future experimental work. For example, the synthesis of new phenolic Mannich bases can be followed by computational studies to correlate their experimentally determined properties with their calculated electronic and structural features. researchgate.net

In several studies, the biological activities of newly synthesized Mannich bases were found to correlate well with their molecular docking results. nih.gov This synergy between computational and experimental approaches accelerates the process of drug discovery and materials science by allowing for a more rational design of molecules with desired properties.

Q & A

Basic: What are the recommended synthetic pathways for Phenol, 2-((pentylamino)methyl)-, and how can reaction efficiency be optimized?

Methodological Answer:

The compound can be synthesized via the Mannich reaction , leveraging phenol derivatives, formaldehyde, and pentylamine. Key steps include:

- Substrate Preparation : Use 2-methylphenol ( ) as the phenolic backbone to introduce the pentylamino group.

- Reaction Optimization : Control pH (~8–10) and temperature (60–80°C) to favor nucleophilic attack by pentylamine ( ).

- Purification : Employ column chromatography with silica gel and a gradient eluent (e.g., ethyl acetate/hexane) to isolate the product ( ).

Validation via HPLC ( ) ensures purity, while FTIR confirms the C-N bond formation ().

Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing Phenol, 2-((pentylamino)methyl)-?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry : Use HRMS to verify molecular weight (e.g., [M+H]+ ion) and fragmentation patterns ( ).

- UV-Vis Spectroscopy : Monitor phenolic absorption bands (~270 nm) ( ).

Advanced: How can researchers resolve contradictory data in literature regarding the compound’s stability under oxidative conditions?

Methodological Answer:

- Controlled Replication : Repeat experiments under standardized conditions (e.g., dissolved oxygen levels, temperature) using inert atmospheres ( ).

- Analytical Validation : Compare degradation products via GC-MS ( ) and quantify oxidation rates using HPLC-DAD ( ).

- Computational Modeling : Perform DFT calculations to predict reactive sites and compare with experimental data ( ).

- Cross-Study Collaboration : Reference datasets from NIST ( ) and peer-reviewed syntheses ( ) to identify methodological discrepancies.

Advanced: What computational approaches are suitable for studying the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to model binding affinities with phenolic hydroxyl and pentylamino groups as key pharmacophores ( ).

- Molecular Dynamics (MD) Simulations : Simulate solvation effects (e.g., water/lipid bilayers) to assess conformational stability ( ).

- QSAR Modeling : Coramine substituent analogs ( ) to predict bioactivity trends (e.g., antimicrobial efficacy). Validate with in vitro assays ( ).

Basic: What safety protocols are critical when handling Phenol, 2-((pentylamino)methyl)- in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to phenolic toxicity ().

- Ventilation : Conduct reactions in fume hoods to mitigate amine vapors ( ).

- Spill Management : Neutralize spills with 5% acetic acid (for amines) followed by activated carbon absorption ().

- Storage : Store at –20°C in amber vials under nitrogen to prevent degradation ( ).

Advanced: How can researchers design experiments to elucidate the compound’s role in catalytic or photochemical applications?

Methodological Answer:

- Photocatalytic Assays : Use TiO₂ or ZnO nanoparticles under UV light to study phenol degradation pathways ( ).

- Kinetic Studies : Monitor reaction rates via UV-Vis spectroscopy ( ) and calculate turnover frequencies (TOF).

- Electrochemical Analysis : Employ cyclic voltammetry to assess redox behavior, focusing on phenolic hydroxyl oxidation potentials ( ).

- Synchrotron Techniques : Utilize XAS (X-ray absorption spectroscopy) to probe metal-coordination capabilities ( ).

Basic: What are the best practices for validating synthetic yields and reproducibility?

Methodological Answer:

- Internal Standards : Add a known quantity of deuterated phenol ( ) during HPLC analysis.

- Statistical Design : Use triplicate runs with ANOVA to assess variability ( ).

- Cross-Lab Validation : Share samples with collaborators for independent NMR and MS verification ( ).

- Batch Records : Document reaction parameters (e.g., solvent purity, humidity) to troubleshoot inconsistencies ( ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.